FXIa-IN-13 -

FXIa-IN-13

Catalog Number: EVT-15273277
CAS Number:
Molecular Formula: C29H24ClN3O6
Molecular Weight: 546.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to FXIa as a Therapeutic Target

Rationale for Targeting Factor XIa in Thrombosis Management

Factor XIa (FXIa) represents a paradigm-shifting target in anticoagulant therapy due to its disproportionate role in pathological thrombosis versus physiological hemostasis. Unlike factors IIa (thrombin) or Xa, which reside in the common coagulation pathway, FXIa operates within the intrinsic (contact) pathway. This strategic position allows its inhibition to suppress thrombus amplification while preserving initial hemostatic plug formation. FXIa-IN-13, a potent small-molecule inhibitor, exemplifies this therapeutic rationale with a FXIa Ki of 0.04 nM and an activated partial thromboplastin time (aPTT) EC₂ₓ of 1.0 μM in human plasma, indicating profound anticoagulant activity at low concentrations [1].

Key biochemical advantages of FXIa targeting include:

  • Amplification Loop Disruption: FXIa catalyzes factor IX activation, sustaining thrombin generation after the initial tissue factor (TF)-FVIIa trigger. This makes it critical for thrombus growth but redundant for primary hemostasis [4] [8].
  • Bleeding Risk Mitigation: Genetic FXI deficiency (hemophilia C) confers a 5–10× lower risk of venous thromboembolism (VTE) and ischemic stroke, with only mild trauma-associated bleeding—primarily in fibrinolytic-prone tissues (e.g., urogenital tract) [2] [8].

Table 1: Comparative Efficacy Profiles of Select FXIa Inhibitors

CompoundFXIa Ki (nM)aPTT EC2x (μM)Solubility (μg/mL)
FXIa-IN-130.041.017 (pH 6.5)
Compound 33.719Low
MilvexianNot reported~0.5*High
AbelacimabN/A (antibody)Prolonged >24hN/A

*EC50 in clotting assays [10].

Evolutionary and Physiological Roles of FXI/FXIa in Hemostasis and Thrombosis

FXI exhibits a unique evolutionary trajectory, arising from a gene duplication of prekallikrein (PK) while acquiring novel functions. Unlike PK, FXI contains an apple 3 domain that binds factor IX, linking it to thrombin generation. Crucially, FXI activation occurs via two pathways:

  • FXIIa-Dependent: Triggered by contact with polyanions (e.g., polyphosphates, nucleic acids) on damaged cells or artificial surfaces.
  • Thrombin-Dependent: A positive feedback loop where thrombin activates FXI, amplifying coagulation independently of FXIIa [8] [6].

This duality explains FXI’s distinct roles:

  • Hemostasis: Redundant when TF exposure is robust (e.g., surgical injury). FXII/PK/HK deficiencies show no bleeding, while FXI deficiency causes mild, site-specific bleeding due to impaired thrombin-mediated TAFI activation (reducing fibrin stability) [3] [8].
  • Thrombosis: Critical in low-TF environments (e.g., stasis-induced VTE, atrial fibrillation). Here, thrombin-driven FXI activation sustains clot propagation. Animal models confirm FXI-knockout mice resist FeCl₃-induced arterial thrombosis without spontaneous bleeding [4] [6] [8].

Table 2: Pathophysiological Roles of FXIa in Thrombotic Contexts

Thrombosis TypeFXIa Contribution MechanismEvidence from Inhibition
Venous (VTE)Sustains clot growth away from TF source75% VTE risk reduction in severe FXI deficiency
Arterial (Stroke/MI)Amplifies thrombin on platelet-rich plaquesLower stroke risk with FXI deficiency
Device-AssociatedContact activation on artificial surfacesReduced circuit thrombosis in hemodialysis trials

Clinical Limitations of Conventional Anticoagulants and the Need for FXIa-Specific Inhibitors

Current anticoagulants (e.g., warfarin, DOACs) target thrombin or FXa—core components of the common pathway. This unavoidably impairs hemostasis, leading to life-threatening bleeding:

  • DOAC Limitations: Annual major bleeding rates reach 2–3% (gastrointestinal/intracranial), excluding ~30% of high-risk atrial fibrillation patients from anticoagulation [3] [4] [6].
  • Unmet Needs: Patients with mechanical heart valves, antiphospholipid syndrome, or severe renal impairment lack safe options due to DOAC inefficacy or bleeding risk [4] [9].

FXIa-IN-13 addresses these gaps through S1–S1′–S2′ binding mode optimization:

  • S1 Pocket: The 2-phenylimidazole core binds deeply, forming hydrogen bonds with Gly193 and Ser195 of the oxyanion hole.
  • Prime Regions: 4-Hydroxyquinolin-2-one at P2′ hydrogen-bonds Tyr143, enhancing affinity and metabolic stability (HLM T₁/₂ >200 min). The N-methylpiperazine amide at P2 improves solubility (17 μg/mL) versus earlier leads [1] [7].

This design achieves >90-fold selectivity over FXa/thrombin, minimizing off-target hemostatic disruption. In rabbit models, FXIa-IN-13 showed dose-dependent efficacy (EC₅₀ = 0.53 μM) in the ECAT thrombosis model with minimal bleeding time prolongation—validating the FXIa targeting premise [1].

Properties

Product Name

FXIa-IN-13

IUPAC Name

4-[[(2S)-2-[4-(2-acetyl-5-chlorophenyl)-3-methoxy-6-oxopyridazin-1-yl]-3-phenylpropanoyl]amino]benzoic acid

Molecular Formula

C29H24ClN3O6

Molecular Weight

546.0 g/mol

InChI

InChI=1S/C29H24ClN3O6/c1-17(34)22-13-10-20(30)15-23(22)24-16-26(35)33(32-28(24)39-2)25(14-18-6-4-3-5-7-18)27(36)31-21-11-8-19(9-12-21)29(37)38/h3-13,15-16,25H,14H2,1-2H3,(H,31,36)(H,37,38)/t25-/m0/s1

InChI Key

YXWHISHHLLHZOG-VWLOTQADSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)N(N=C2OC)C(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)N(N=C2OC)[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.